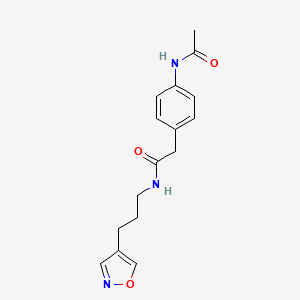![molecular formula C19H24N4O B2634255 N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1424479-70-8](/img/structure/B2634255.png)
N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme, GABA aminotransferase (GABA-AT).
Mechanism of Action
CPP-115 is a potent inhibitor of N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, which is an enzyme that catalyzes the degradation of the neurotransmitter, GABA. By inhibiting N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, CPP-115 increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased neurotransmission results in the modulation of various physiological processes, including the regulation of neuronal excitability and the modulation of anxiety and stress responses.
Biochemical and physiological effects:
The biochemical and physiological effects of CPP-115 are primarily mediated through the modulation of GABAergic neurotransmission. CPP-115 has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This increased neurotransmission has been associated with a range of physiological effects, including the modulation of anxiety and stress responses, the regulation of neuronal excitability, and the modulation of seizure activity.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for use in lab experiments, including its high potency and selectivity for N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for research involving CPP-115. One area of interest is the development of CPP-115 analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of CPP-115 in the treatment of neurological disorders, including epilepsy, anxiety, and depression. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of CPP-115 on brain function and behavior.
Synthesis Methods
CPP-115 is synthesized through a multi-step process that involves the reaction of several reagents. The starting material for the synthesis is 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-2-(propylamino)benzonitrile to obtain the desired intermediate. This intermediate is then reacted with sodium cyanide to form the final product, CPP-115.
Scientific Research Applications
CPP-115 has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPP-115 has been investigated as a potential drug candidate for the treatment of epilepsy, anxiety, and other neurological disorders. In pharmacology, CPP-115 has been used to study the role of N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition in the modulation of GABAergic neurotransmission. In neuroscience, CPP-115 has been used to investigate the effects of N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition on brain function and behavior.
properties
IUPAC Name |
N-[5-cyano-2-(propylamino)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-9-21-17-6-5-15(14-20)13-18(17)22-19(24)16-7-11-23(10-4-2)12-8-16/h2,5-6,13,16,21H,3,7-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMYRXBTLXGNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C#N)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2634175.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2634176.png)
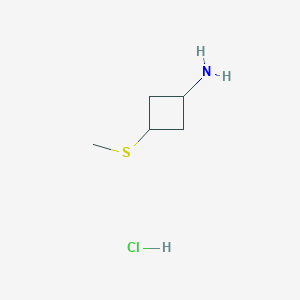

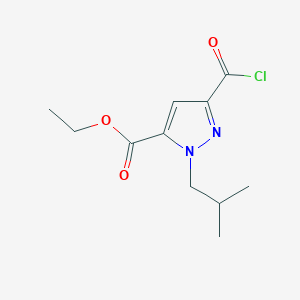

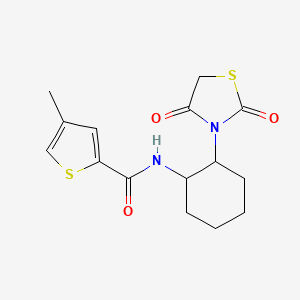
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2634186.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2634190.png)
![4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2634191.png)
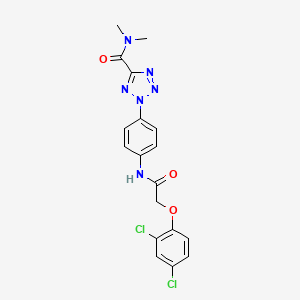
![7-((2,5-dimethylbenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634193.png)
